WH-4-025

Catalog No.
S8479709
CAS No.
M.F
C39H38F3N7O5
M. Wt
741.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WH-4-025

Product Name

WH-4-025

IUPAC Name

[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate

Molecular Formula

C39H38F3N7O5

Molecular Weight

741.8 g/mol

InChI

InChI=1S/C39H38F3N7O5/c1-25-8-9-26(36(50)44-29-7-5-6-27(23-29)39(40,41)42)22-33(25)54-38(51)49(32-15-14-31(52-3)24-34(32)53-4)35-16-17-43-37(46-35)45-28-10-12-30(13-11-28)48-20-18-47(2)19-21-48/h5-17,22-24H,18-21H2,1-4H3,(H,44,50)(H,43,45,46)

InChI Key

MWWDOHSKUDECFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C

WH-4-025 is a potent inhibitor of Salt-inducible kinase, a member of the AMP-activated protein kinase family. Its chemical formula is C39H38F3N7O5C_{39}H_{38}F_{3}N_{7}O_{5} and it is identified by the CAS number 1876463-35-2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate various signaling pathways involved in cancer progression and metabolism .

To construct its complex molecular structure. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds include:

  • Formation of core structures: Utilizing starting materials that contain the necessary functional groups.
  • Coupling reactions: Employing techniques such as amide bond formation to link different segments of the molecule.
  • Purification: Techniques like recrystallization or chromatography are used to isolate and purify the final product.

These methods ensure that the synthesized compound maintains high purity and potency necessary for biological testing .

The biological activity of WH-4-025 has been extensively studied in various cancer models. It has shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound's ability to interfere with metabolic pathways makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing treatments. Additionally, WH-4-025 has been noted for its potential anti-inflammatory properties, which may contribute to its therapeutic profile .

WH-4-025 is primarily researched for its applications in cancer treatment, particularly due to its role as a Salt-inducible kinase inhibitor. Its potential applications include:

  • Cancer therapy: As a standalone treatment or in combination with other chemotherapeutics.
  • Metabolic disorders: Investigating its role in regulating metabolic pathways may provide insights into treating conditions like obesity or diabetes.
  • Immunology: Exploring its effects on immune responses could lead to novel therapies for autoimmune diseases .

Interaction studies of WH-4-025 have focused on its effects on various signaling pathways. Research indicates that it may interact with several kinases beyond Salt-inducible kinases, potentially influencing pathways related to cell cycle regulation and apoptosis. These interactions could enhance or mitigate the effects of other therapeutic agents, underscoring the importance of understanding drug-drug interactions in clinical settings .

WH-4-025 shares structural and functional similarities with several other kinase inhibitors. Here are some notable comparisons:

Compound NameTarget KinaseUnique Features
WH-4-025Salt-inducible kinasePotent inhibitor with potential anti-inflammatory effects
GSK621Salt-inducible kinaseSelective for specific isoforms
PF-06409577AMP-activated protein kinaseBroader spectrum of activity against AMPK family
MRT67307Salt-inducible kinaseFocused on metabolic regulation

WH-4-025's uniqueness lies in its specific inhibition profile and potential dual role in cancer therapy and inflammation modulation, setting it apart from other compounds targeting similar pathways .

XLogP3

7.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

741.28865182 g/mol

Monoisotopic Mass

741.28865182 g/mol

Heavy Atom Count

54

Dates

Last modified: 01-05-2024

Explore Compound Types